
PARP7-probe-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PARP7-probe-1 is a chemiluminescent labeled probe specifically designed to bind to the active site of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). This compound is used primarily in scientific research to study the function and inhibition of PARP7, which is involved in cellular stress responses and immunomodulation in cancer .
Méthodes De Préparation
The synthesis of PARP7-probe-1 involves a series of chemical reactions to achieve the desired structure. The synthetic route typically includes the following steps:
Molecular Docking and Design: Using molecular dynamics simulations and AlphaFold-based human PARP7 structures to design the compound.
Chemical Synthesis: Employing a “rigid constraint” strategy and scaffold hopping to create a series of derivatives with novel scaffolds.
Purification and Characterization: The synthesized compounds are purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Des Réactions Chimiques
PARP7-probe-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the probe’s functional groups to enhance its binding affinity and selectivity.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles to introduce or replace functional groups on the probe.
Major Products: The primary products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties and binding efficiency.
Applications De Recherche Scientifique
PARP7-probe-1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of PARP7 inhibitors.
Biology: Helps in understanding the role of PARP7 in cellular stress responses and immune modulation.
Industry: Utilized in the development of new pharmaceuticals targeting PARP7 for cancer treatment.
Mécanisme D'action
PARP7-probe-1 exerts its effects by binding to the active site of PARP7, inhibiting its enzymatic activity. This inhibition restores type I interferon signaling responses in tumor cells, leading to direct inhibition of cell proliferation and activation of the immune system . The molecular targets involved include nucleic acid sensors and pathways related to immune signaling .
Comparaison Avec Des Composés Similaires
PARP7-probe-1 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Similar compounds include:
Propriétés
Formule moléculaire |
C36H49F3N8O5S |
|---|---|
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[[2-[4-[[2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidin-1-yl]acetyl]amino]hexyl]pentanamide |
InChI |
InChI=1S/C36H49F3N8O5S/c37-36(38,39)32-28(18-42-45-34(32)50)47-19-23-9-10-26(17-24(23)20-47)52-25-11-15-46(16-12-25)21-31(49)41-14-6-2-1-5-13-40-30(48)8-4-3-7-29-33-27(22-53-29)43-35(51)44-33/h9-10,17-18,25,27,29,33H,1-8,11-16,19-22H2,(H,40,48)(H,41,49)(H,45,50)(H2,43,44,51)/t27-,29-,33-/m0/s1 |
Clé InChI |
JBOIALWTEFWUEK-GSZYCOFVSA-N |
SMILES isomérique |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
SMILES canonique |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


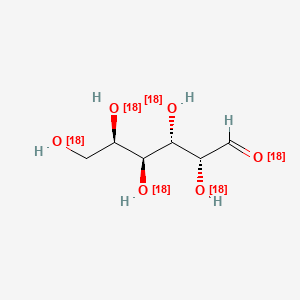
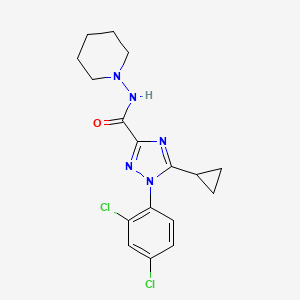

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)



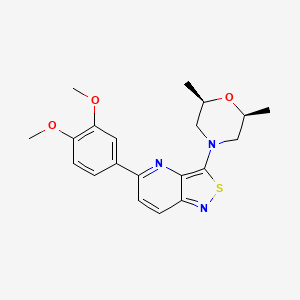
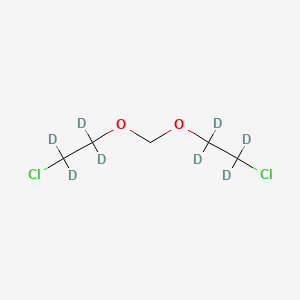


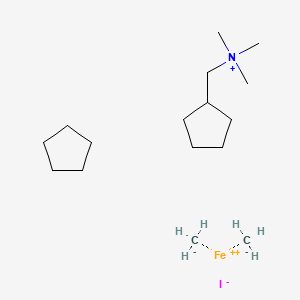

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
